molecular formula C17H21Cl2NO2S B4366860 N-[(ADAMANTAN-1-YL)METHYL]-2,5-DICHLOROBENZENE-1-SULFONAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-2,5-DICHLOROBENZENE-1-SULFONAMIDE

Cat. No.: B4366860
M. Wt: 374.3 g/mol
InChI Key: KPXRQOBEHLTPHE-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2,5-DICHLOROBENZENE-1-SULFONAMIDE is a compound that features an adamantyl group attached to a benzenesulfonamide moiety The adamantyl group is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2,5-DICHLOROBENZENE-1-SULFONAMIDE typically involves the reaction of 1-adamantylmethylamine with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2,5-DICHLOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The adamantyl group can undergo oxidation to form adamantanone derivatives, while reduction reactions can modify the benzenesulfonamide moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce adamantanone derivatives and reduced benzenesulfonamides, respectively.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-2,5-DICHLOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and lipophilicity.

    Materials Science: The rigid adamantyl group can impart desirable properties to polymers and other materials, making the compound useful in developing advanced materials.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, particularly those requiring a stable, bulky substituent.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2,5-DICHLOROBENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and stability, while the benzenesulfonamide moiety can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with a similar adamantyl group.

    N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with an adamantyl group.

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-2,5-DICHLOROBENZENE-1-SULFONAMIDE is unique due to the presence of both the adamantyl group and the dichlorobenzenesulfonamide moiety. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications. The rigid adamantyl group enhances stability and lipophilicity, while the dichlorobenzenesulfonamide moiety provides opportunities for further functionalization and interaction with biological targets.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2S/c18-14-1-2-15(19)16(6-14)23(21,22)20-10-17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13,20H,3-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXRQOBEHLTPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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